molecular formula C12H10F3N3O2S B2547241 Benzo[c][1,2,5]thiadiazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034261-42-0

Benzo[c][1,2,5]thiadiazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No. B2547241
M. Wt: 317.29
InChI Key: FGDNXQMRJJUHAN-UHFFFAOYSA-N
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Description

The compound contains a benzo[c][1,2,5]thiadiazole core, which is a type of heterocyclic compound. This core is often found in compounds used in organic electronics due to its electron-accepting properties . Attached to this core is a 3-(2,2,2-trifluoroethoxy)azetidin-1-yl group. The presence of the trifluoroethoxy group could potentially increase the compound’s stability and lipophilicity.


Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole derivatives have been used as reactants in various types of reactions, including Suzuki coupling and decarboxylative alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroethoxy group could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Solvent Effects on Molecular Aggregation

One study focused on the effects of solvents on molecular aggregation, involving compounds related to the thiadiazole family. It highlighted the impact of solvent choice on the fluorescence emission spectra and aggregation processes of specific thiadiazole derivatives. This research underscores the importance of understanding solvent interactions for the development of fluorescent materials and sensors (Matwijczuk et al., 2016).

Antimycobacterial Chemotypes

Another study discovered new anti-mycobacterial chemotypes within the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, indicating a potential pathway for developing treatments against Mycobacterium tuberculosis. This work showcases the compound's relevance in designing new antimicrobial agents (Pancholia et al., 2016).

Anticancer Potential

A particular focus has been on the development of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles as anticancer agents targeting tumor hypoxia. This pioneering approach to incorporating boron into these compounds aims to exploit their pharmacological activities for cancer therapy (Das et al., 2023).

Organic Semiconductors

Research into benzo[d][1,2,3]thiadiazole and its isomers has contributed to the development of organic semiconductors. These materials find applications in electronics, such as transistors and solar cells, due to their enhanced electron-deficient properties and improved optoelectronic performance (Chen et al., 2016).

Antioxidant Properties

Novel thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant properties. This research contributes to the ongoing search for potent antioxidant compounds, which are crucial for combating oxidative stress-related diseases (Jaishree et al., 2012).

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S/c13-12(14,15)6-20-8-4-18(5-8)11(19)7-1-2-9-10(3-7)17-21-16-9/h1-3,8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDNXQMRJJUHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,2,5]thiadiazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

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